1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Description

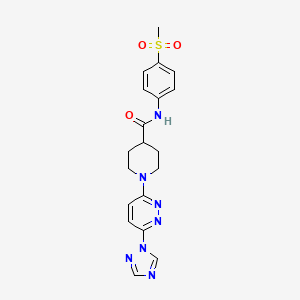

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide features a pyridazine core substituted with a 1H-1,2,4-triazol-1-yl group at the 6-position and a piperidine-4-carboxamide moiety at the 3-position. The carboxamide nitrogen is further substituted with a 4-(methylsulfonyl)phenyl group, introducing a strongly electron-withdrawing sulfonyl moiety.

Key features:

- Core structure: Pyridazine-triazole hybrid.

- Substituents: Piperidine-4-carboxamide with a 4-(methylsulfonyl)phenyl group.

- Functional groups: Methylsulfonyl (electron-withdrawing), triazole (hydrogen-bonding capability), and carboxamide (conformational flexibility).

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3S/c1-30(28,29)16-4-2-15(3-5-16)22-19(27)14-8-10-25(11-9-14)17-6-7-18(24-23-17)26-13-20-12-21-26/h2-7,12-14H,8-11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJESHHBLESZVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a piperidine ring, a triazole moiety, and a pyridazine component, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. In vitro studies have indicated that derivatives of similar structures exhibit selective inhibition against COX-2, which is implicated in pain and inflammation management .

- Antiproliferative Effects : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives lead to cell cycle arrest and apoptosis in various cancer cell lines, including MCF7 and HCT116 .

Table 1: Summary of Biological Activities

| Activity | Target/Mechanism | Reference |

|---|---|---|

| COX Inhibition | Selective COX-2 inhibitor | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Potential against bacterial strains |

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory potential of similar compounds revealed that the tested derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes. Among these, one derivative showed an IC50 value of 0.011 µM against COX-2, indicating strong anti-inflammatory properties .

Case Study 2: Anticancer Activity

Another investigation assessed the antiproliferative effects of related compounds on human cancer cell lines. The results indicated that several derivatives led to reduced cell viability at concentrations lower than 5 µM. Notably, one compound caused G2/M phase arrest and increased apoptotic markers .

Research Findings

Recent research has expanded on the biological implications of compounds with similar structures:

- Antiplatelet Activity : Compounds derived from similar scaffolds were evaluated for their ability to inhibit platelet aggregation. Results showed effective antiplatelet activity without significant inhibition of COX enzymes, suggesting alternative pathways for therapeutic application in cardiovascular diseases .

- Cytotoxicity Profiles : In vitro studies revealed that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

a. 1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-N-(4-Phenylbutan-2-yl)Piperidine-4-Carboxamide ()

- Core : Fused triazolo[4,3-b]pyridazine system.

- Substituents :

- Triazole: 3-Isopropyl group (steric bulk).

- Amide nitrogen: 4-Phenylbutan-2-yl (hydrophobic aromatic chain).

- Comparison :

- The fused triazolo-pyridazine core in this compound creates a rigid planar structure, contrasting with the target’s flexible pyridazine-triazole linkage.

- The isopropyl group on the triazole may hinder binding to flat enzymatic pockets, while the phenylbutan-2-yl substituent enhances lipophilicity compared to the target’s polar methylsulfonyl group .

b. 1-(6-(1H-1,2,4-Triazol-1-yl)Pyridazin-3-yl)-N-(Pyridin-3-ylmethyl)Piperidine-4-Carboxamide ()

- Core : Identical pyridazine-triazole core to the target compound.

- Substituents :

- Amide nitrogen: Pyridin-3-ylmethyl (basic, heteroaromatic group).

- Molecular weight: 364.4 g/mol () vs. ~424 g/mol (target), suggesting differences in solubility and permeability .

c. 1-(6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)-N-(4-Sulfamoylbenzyl)Piperidine-3-Carboxamide ()

- Core : Pyrimidine with pyrazole substituent.

- Substituents :

- Amide nitrogen: 4-Sulfamoylbenzyl (sulfonamide group).

- Comparison: The pyrimidine-pyrazole core offers a different electronic profile compared to pyridazine-triazole. The sulfamoyl group (NH2SO2-) provides hydrogen-bond donor/acceptor versatility, contrasting with the methylsulfonyl group’s purely acceptor nature .

d. N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()

- Core : Pyrazolo[3,4-b]pyridine.

- Substituents :

- Amide nitrogen: 1-Ethyl-3-methylpyrazole (alkylated heterocycle).

- Comparison :

Comparative Data Table

Key Structural and Functional Insights

Core Flexibility vs.

Substituent Effects: Methylsulfonyl (target): Enhances solubility and hydrogen-bond acceptor capacity but may reduce membrane permeability due to polarity. Sulfamoyl (): Provides hydrogen-bond donor capacity, advantageous for targeting polar enzyme pockets.

Molecular Weight and Drug-Likeness :

- The target’s higher molecular weight (~424 g/mol) compared to ’s 364.4 g/mol may influence pharmacokinetics, necessitating optimization for oral bioavailability.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purification challenges be addressed?

The synthesis of this compound involves multi-step reactions, including coupling of the pyridazine-triazole core with the piperidine-carboxamide moiety and subsequent functionalization of the phenylsulfonyl group. Key steps include:

- Nucleophilic substitution for introducing the triazole group onto pyridazine (analogous to methods in , where piperidine derivatives are synthesized via carboxamide coupling).

- Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation between the piperidine and sulfonylphenyl groups .

- Purification challenges (e.g., removing unreacted intermediates) can be mitigated using column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) or recrystallization in solvents like ethanol or acetonitrile .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

- 1H/13C NMR : Confirm regiochemistry of the triazole-pyridazine linkage and piperidine conformation (e.g., axial/equatorial substituents) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula, especially given the compound’s high nitrogen content .

- IR spectroscopy : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with enzymatic targets (e.g., kinases)?

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets, prioritizing hydrogen bonds between the triazole group and catalytic lysine residues .

- MD simulations : Assess stability of the piperidine ring’s chair conformation in hydrophobic pockets (e.g., 100-ns simulations in explicit solvent) .

- Quantum mechanical calculations : Evaluate electronic effects of the methylsulfonyl group on binding affinity (e.g., DFT at the B3LYP/6-31G* level) .

Q. How should researchers resolve contradictions in bioactivity data across assay systems?

- Assay condition analysis : Compare ATP concentrations (e.g., 10 μM vs. 1 mM) in kinase inhibition assays, as high ATP can mask competitive inhibition .

- Metabolic stability testing : Use human liver microsomes to identify if sulfonylphenyl metabolism varies between assays (e.g., CYP3A4-mediated oxidation) .

- Structural analogs : Synthesize derivatives with modified triazole or sulfonyl groups to isolate structure-activity relationships (SAR) .

Q. What strategies enhance solubility without compromising target affinity?

- Salt formation : Explore hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .

- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays, balancing solubility and membrane permeability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in cancer cell lines?

- Cell line profiling : Validate p53 status (e.g., HCT116 p53+/+ vs. p53−/−) and membrane transporter expression (e.g., P-gp efflux pumps) .

- Dose-response curves : Ensure IC50 calculations account for Hill slopes >1 (suggestive of cooperative binding) .

- Off-target screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Purification Method | Purity (HPLC) |

|---|---|---|---|

| Pyridazine-triazole core | Nucleophilic substitution | Column chromatography (EtOAc/hexane) | ≥95% |

| Piperidine-carboxamide | Carbodiimide coupling | Recrystallization (EtOH) | ≥98% |

Q. Table 2. Computational Parameters for Docking Studies

| Software | Force Field | Grid Box Size (ų) | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | AMBER | 25 × 25 × 25 | Lamarckian GA |

| Schrödinger | OPLS4 | 30 × 30 × 30 | Glide SP/XP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.